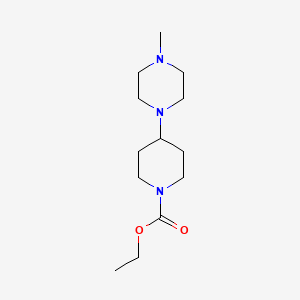
ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate, also known as MEP, is a chemical compound that has been widely studied for its potential use in the field of medicinal chemistry. MEP is a piperidine derivative that has been shown to possess a wide range of biological activities, including antitumor, anticonvulsant, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate is not fully understood, but it is believed to act through several pathways. One proposed mechanism is its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate may be able to alter the expression of certain genes, leading to its observed biological effects.
Biochemical and Physiological Effects
ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has been shown to possess a wide range of biological activities. In addition to its antitumor, anticonvulsant, and analgesic effects, ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has also been shown to possess anti-inflammatory and antioxidant properties. These effects are believed to be mediated through its ability to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses a wide range of biological activities, making it a versatile tool for studying various physiological processes. However, there are also some limitations to its use. ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate is a relatively new compound, and its biological effects are not fully understood. Additionally, its mechanism of action is not well characterized, making it difficult to interpret its observed effects.
Orientations Futures
There are several future directions for research on ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of epilepsy and chronic pain. Additional studies are needed to determine its safety and efficacy in animal models. Finally, further studies are needed to explore the full range of biological activities of ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate and to determine its potential use in other areas of medicine.
Méthodes De Synthèse
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate can be synthesized through the reaction between ethyl 4-piperidinecarboxylate and 4-methylpiperazine. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen gas. The resulting product is then purified through a series of chromatography steps to obtain pure ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has been extensively studied for its potential use in the field of medicinal chemistry. Its antitumor activity has been demonstrated in several studies, where it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has also been shown to possess anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
Propriétés
IUPAC Name |
ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-3-18-13(17)16-6-4-12(5-7-16)15-10-8-14(2)9-11-15/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOFCUKZSAVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5453405 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)
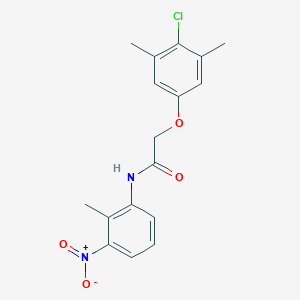
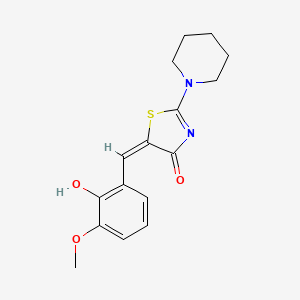

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)
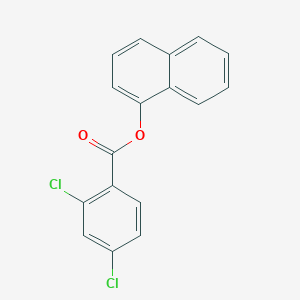
![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)

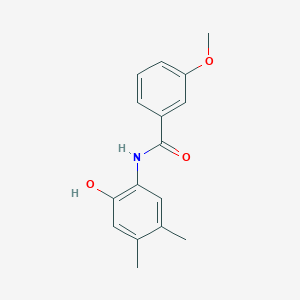
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)
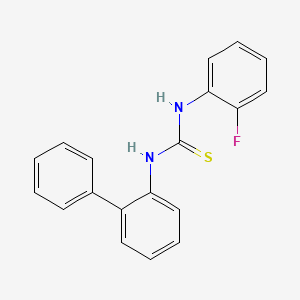
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)
